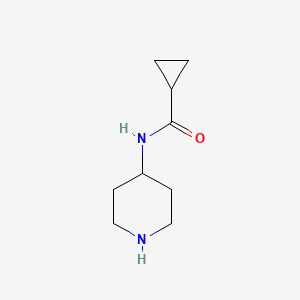

N-piperidin-4-ylcyclopropanecarboxamide

Description

Historical Context of Related Chemical Scaffolds in Research

The academic and industrial interest in N-piperidin-4-ylcyclopropanecarboxamide is best understood by examining the history of its constituent parts: the piperidine (B6355638) scaffold and the cyclopropyl (B3062369) scaffold.

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and important building blocks in drug discovery. nih.gov Its journey in science began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. ucdavis.edu Since then, the piperidine ring has been identified as a "privileged scaffold," appearing in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Today, its derivatives are found in more than twenty classes of drugs, highlighting its versatility and significance in the pharmaceutical industry. nih.gov The success of the piperidine motif is attributed to its ability to serve as a versatile, conformationally restricted framework that can be readily synthesized and functionalized to present substituents in a well-defined three-dimensional orientation, making it ideal for interacting with biological targets.

The cyclopropane ring, while seemingly simple, is a powerful and increasingly utilized functional group in modern medicinal chemistry. psu.edu Historically, its strained three-membered ring was often seen as a synthetic challenge. However, over the past few decades, researchers have recognized that this strain imparts unique electronic and conformational properties. researchgate.net The inclusion of a cyclopropyl group in a drug candidate can enhance metabolic stability, improve binding potency by locking in a favorable conformation, increase brain permeability, and reduce off-target effects. researchgate.netbohrium.com The cyclopropyl fragment is now a key component in a number of FDA-approved drugs for treating diseases such as HIV/AIDS, Hepatitis C, and COVID-19. psu.edu The cyclopropanecarboxamide (B1202528) moiety, specifically, combines this valuable ring with a robust amide linker, a common functional group for connecting different pharmacophoric elements.

Rationale for Academic Investigation of the this compound Scaffold

The rationale for investigating the this compound scaffold stems from a strategy of molecular hybridization, combining the proven utility of the piperidine ring with the advantageous properties of the cyclopropyl group. rsc.orgnih.gov

Established Pharmacophore: The piperidine moiety serves as a reliable anchor. It is a well-understood scaffold that is known to be well-tolerated biologically and provides a rigid framework for orienting other functional groups. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor or a basic center, crucial for interactions with many biological targets. mdpi.com

Metabolic Stability and Conformational Rigidity: The cyclopropyl group is often introduced as a bioisostere for other groups, such as a gem-dimethyl or isopropyl group, to enhance metabolic stability. Its rigid structure prevents rotation, which can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and thereby increasing potency. researchgate.net

Exploring Chemical Space: The combination allows for the exploration of new three-dimensional chemical space. rsc.org The cyclopropyl group provides a non-planar, rigid substituent that can probe pockets in a target protein that are inaccessible to more flexible or linear groups. This has been a successful strategy in designing highly potent and selective enzyme inhibitors. nih.gov

Synthetic Accessibility: Both piperidine derivatives and cyclopropanecarboxamides can be synthesized through well-established chemical methods, making the combined scaffold readily accessible for derivatization and the creation of compound libraries for screening. nih.govnih.gov

This strategic combination of a privileged scaffold with a property-enhancing group makes this compound and its derivatives attractive candidates for screening against a variety of biological targets, particularly enzymes where precise geometry and metabolic resistance are key to efficacy.

Overview of Key Research Domains Explored for this compound

While research on the exact this compound molecule is specific, the broader scaffold of an N-substituted piperidine linked to a carbonyl-containing group has been extensively explored, primarily in the domain of enzyme inhibition. The most prominent area of investigation for structurally related compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH) . nih.govuniversiteitleiden.nl

FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of anandamide (B1667382), a neurotransmitter involved in pain, inflammation, and mood regulation. nih.govnih.gov Inhibiting FAAH increases the levels of anandamide, offering a therapeutic strategy for pain and inflammatory conditions without the side effects associated with direct cannabinoid receptor agonists. universiteitleiden.nlresearchgate.net Many potent and selective FAAH inhibitors feature a piperidine or piperazine (B1678402) core that is covalently modified by a reactive group like a urea (B33335) or carbamate. nih.gov The this compound scaffold is investigated as a stable, non-covalent or slowly-reversible alternative within this class of inhibitors.

Other research domains where N-substituted piperidine derivatives have shown activity include:

Anti-inflammatory agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov

HIV-1 Protease Inhibition: Researchers have designed potent HIV-1 protease inhibitors by incorporating piperidine moieties as ligands that interact with the enzyme's active site, often in combination with a cyclopropyl group in another part of the molecule to enhance binding. nih.gov

The table below summarizes key findings for structurally related piperidine-based compounds, primarily focusing on the well-documented area of FAAH inhibition.

| Compound Class | Target Enzyme | Key Research Findings |

| Piperidine Ureas (e.g., PF-3845) | Fatty Acid Amide Hydrolase (FAAH) | Covalently inhibit FAAH by carbamylating the active site serine. They show high selectivity and efficacy in raising brain anandamide levels, leading to significant reductions in inflammatory pain in preclinical models. nih.gov |

| Piperazine Ureas | Fatty Acid Amide Hydrolase (FAAH) | Act as covalent and slowly reversible inhibitors. These compounds have been investigated in clinical trials for anxiety disorders. nih.gov |

| Piperidine Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Demonstrate potent and selective inhibition of FAAH, leading to neuroprotective effects in models of excitotoxicity. researchgate.net |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Inflammatory Pathways (e.g., NF-κB) | Inhibit the production of NO and TNF-α in macrophages and show in vivo anti-inflammatory activity. nih.gov |

| Piperidine-containing Cyclopropyl Derivatives | HIV-1 Protease | Designed as potent inhibitors where the piperidine moiety interacts with the S2 subsite of the protease, and a cyclopropyl group interacts with the S1' subsite, leading to high antiviral potency. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIPHMJDAVGBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of N Piperidin 4 Ylcyclopropanecarboxamide

Established Synthetic Pathways for N-piperidin-4-ylcyclopropanecarboxamide

The synthesis of this compound is fundamentally based on the formation of an amide bond between a piperidine (B6355638) core and a cyclopropane moiety. The two primary strategies to achieve this are linear and convergent syntheses.

Multi-step Linear Syntheses

Linear synthesis is a sequential approach where a starting material is progressively modified through a series of reactions until the final product is formed. For this compound, a common linear pathway involves the acylation of a pre-formed piperidine ring.

The process typically begins with 4-aminopiperidine (B84694), which may require protection of its secondary amine (the nitrogen in the ring) to ensure selective reaction at the primary amine. A common protecting group is the tert-butyloxycarbonyl (Boc) group. The protected 4-aminopiperidine is then reacted with an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride, in the presence of a base to neutralize the HCl byproduct. The final step involves the removal of the protecting group under acidic conditions to yield the target compound. Continuous flow chemistry has been explored for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single continuous sequence, which can significantly reduce reaction times. rsc.orgresearchgate.netsyrris.jp

Key Reaction Steps:

Protection: Reaction of 4-aminopiperidine with a protecting agent like di-tert-butyl dicarbonate.

Amide Coupling: Acylation of the protected aminopiperidine with cyclopropanecarbonyl chloride.

Deprotection: Removal of the protecting group to yield this compound.

Convergent Synthetic Strategies

In a convergent approach for this compound, the piperidine and cyclopropane fragments are prepared separately and then coupled. This strategy is particularly advantageous if either the piperidine or the cyclopropane ring requires complex, multi-step synthesis to introduce specific substituents for derivatization studies. For instance, a substituted 4-aminopiperidine derivative and a functionalized cyclopropanecarboxylic acid can be synthesized independently and then joined using standard peptide coupling reagents. This modularity is highly valuable in medicinal chemistry for creating libraries of related compounds. chemrxiv.org

Table 1: Comparison of Linear vs. Convergent Synthesis

| Feature | Multi-step Linear Synthesis | Convergent Synthetic Strategy |

|---|---|---|

| Approach | Sequential, step-by-step modification of a single starting material. | Independent synthesis of molecular fragments followed by a final coupling step. nih.govnih.gov |

| Overall Yield | Can be lower, as the overall yield is the product of the yields of each sequential step. | Often higher, as lengthy sequences are performed on smaller fragments. |

| Flexibility | Less flexible for creating diverse analogues late in the synthesis. | Highly flexible; allows for mixing and matching of different fragments to quickly generate a library of compounds. chemrxiv.org |

| Efficiency | Can be less efficient if the overall sequence is long. | More efficient for complex targets by allowing parallel synthesis. |

Exploration of Novel Synthetic Routes and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and innovative methods for constructing molecules like this compound.

Catalytic Approaches in this compound Synthesis

Modern synthetic methods increasingly rely on catalysis to improve reaction efficiency and reduce waste. For the synthesis of this compound, catalytic approaches are primarily focused on the crucial amide bond formation step. While the use of stoichiometric coupling reagents is common, catalytic methods offer a more atom-economical alternative.

Transition metal-catalyzed reactions, such as those involving palladium or copper, have been widely used to form carbon-heteroatom bonds and could be adapted for amide synthesis. Furthermore, organocatalysis, which uses small organic molecules to accelerate reactions, presents a metal-free alternative. chemrxiv.org For example, chiral aminocatalysts can be employed in asymmetric transformations to produce enantiomerically enriched piperidine derivatives. researchgate.net The development of catalytic cycloaddition reactions, such as the rhodium-catalyzed [n+2+2] cycloaddition, provides powerful methods for constructing complex heterocyclic scaffolds like the piperidine ring from simpler components. nih.gov

Green Chemistry Principles Applied to Synthesis

Green chemistry aims to design chemical processes that minimize negative environmental impacts. unibo.it The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective production. nih.govfigshare.comresearchgate.net

Key green chemistry considerations include:

Solvent Selection: Replacing hazardous solvents like dichloromethane with safer alternatives such as water, ethanol, or supercritical CO2.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Catalytic methods are inherently more atom-economical than stoichiometric ones.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, which can be facilitated by highly active catalysts.

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the core chemical scaffolds.

An efficient, green approach to synthesizing related N-substituted piperidones has been developed that avoids the classical Dieckman condensation, highlighting the potential for greener routes in this class of compounds. nih.govresearchgate.net

Table 2: Application of Green Chemistry Principles

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Use of water, bio-based solvents, or supercritical CO2. |

| Reagents | Stoichiometric coupling reagents, generating significant waste. | Catalytic methods with high turnover numbers, reducing reagent usage and waste. mdpi.com |

| Process | Multi-step batch processes with intermediate purifications. | One-pot or flow chemistry processes to reduce steps and solvent use. researchgate.net |

| Energy | Often requires heating or cooling. | Use of catalysts that enable reactions at ambient temperature. |

Derivatization and Scaffold Modification Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how molecular structure affects biological activity. nih.govnih.gov For this compound, derivatization focuses on systematically modifying different parts of the molecule to optimize properties like potency and selectivity. nih.govresearchgate.netnih.gov

The core scaffold offers several points for modification:

The Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents. Alkylation, acylation, or arylation at this position can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds.

The Cyclopropane Ring: Substituents can be added to the cyclopropane ring to explore steric and electronic effects. Introducing groups can alter the conformation and lipophilicity of this part of the molecule.

The Piperidine Ring Carbons: The carbon atoms of the piperidine ring itself can be substituted. This is a more synthetically challenging modification but can be used to introduce chirality or to restrict the conformational flexibility of the ring.

These modifications allow chemists to probe the binding pocket of a biological target and develop compounds with improved pharmacological profiles. nih.gov

Table 3: Strategies for SAR Studies

| Modification Site | Rationale for Modification | Example Substituents |

|---|---|---|

| Piperidine Nitrogen | Modulate basicity, polarity, and interactions with the target. Introduce vectors for further functionalization. | Alkyl chains, benzyl groups, aromatic rings, amides. |

| Cyclopropane Ring | Explore steric limits of the binding pocket. Modulate lipophilicity. | Methyl, fluoro, hydroxyl groups. |

| Amide Linker | Alter hydrogen bonding capability and conformational rigidity. | N-methylation, replacement with bioisosteres (e.g., triazole). |

| Piperidine Ring Carbons | Introduce stereocenters, alter ring conformation. | Hydroxyl, methyl groups. |

Cyclopropane Ring Modifications

The cyclopropane ring is a key structural feature of this compound, contributing to the molecule's conformation and potential interactions with biological targets. Modifications to this ring can significantly impact the compound's properties.

Research into analogous compounds has explored the synthesis of derivatives with substituted cyclopropane rings. These modifications are typically introduced during the synthesis of the cyclopropanecarboxylic acid fragment before its coupling with the piperidine moiety. Common strategies include the use of substituted olefins in cyclopropanation reactions.

While specific examples of modifications on the this compound scaffold are not extensively detailed in the available literature, the general principles of cyclopropane chemistry can be applied. For instance, the introduction of methyl or other alkyl groups on the cyclopropane ring can be achieved by employing appropriately substituted starting materials in established cyclopropanation methods.

Table 1: Potential Cyclopropane Ring Modifications and Synthetic Approaches

| Modification | Synthetic Strategy | Precursor Example |

| Alkyl Substitution | Cyclopropanation of a substituted alkene | 1-methylcyclopropanecarboxylic acid |

| Gem-dihalocyclopropanation | Reaction with a haloform and a base | Dichlorocyclopropanecarboxylic acid |

| Ring-opening reactions | Acid or metal-catalyzed ring cleavage | Leads to linear chain derivatives |

It is important to note that ring-opening reactions of the cyclopropane moiety can occur under certain conditions, such as in the presence of strong acids or specific transition metal catalysts. This transformation would lead to a loss of the rigid cyclopropane structure and the formation of a more flexible linear chain, which could drastically alter the biological activity of the molecule.

Piperidine Ring Substitutions

The piperidine ring offers a versatile handle for introducing a wide array of substituents, which can modulate the physicochemical properties and biological activity of this compound. The secondary amine of the piperidine ring is a common site for derivatization.

A primary synthetic route to introduce diversity at the piperidine nitrogen is through N-alkylation or N-arylation of a suitable precursor. For instance, the synthesis of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives has been reported, showcasing methods applicable to the 4-yl isomer. nih.gov A common approach involves the reductive amination of a cyclopropanecarboxamide-bearing ketone with an appropriate amine or the direct alkylation of the piperidine nitrogen with an alkyl or aryl halide.

Another key strategy is the synthesis of the piperidine ring itself through methods like catalytic hydrogenation of a corresponding pyridine precursor. This allows for the introduction of substituents on the pyridine ring which are then carried over to the final piperidine structure.

Table 2: Examples of Piperidine Ring Substitutions and Synthetic Methods

| Position of Substitution | Type of Substituent | Synthetic Method |

| N-1 | Alkyl, Aryl | Reductive amination, N-alkylation |

| C-2, C-3, C-5, C-6 | Alkyl, Fluoro | Catalytic hydrogenation of a substituted pyridine |

| C-4 | Aryl | Suzuki or other cross-coupling reactions on a protected piperidinone precursor |

The synthesis of 4-arylpiperidinyl amide derivatives has been described, which involves the coupling of a substituted aryl group at the 4-position of the piperidine ring. nih.gov This is often achieved through modern cross-coupling reactions on a suitably protected piperidinone intermediate prior to the introduction of the amide functionality.

Amide Linkage Variations

One common modification is the replacement of the cyclopropyl (B3062369) group with other acyl moieties to explore the impact of different substituents on the amide nitrogen. This is achieved by coupling 4-aminopiperidine with various carboxylic acids or their activated derivatives.

Furthermore, the amide bond itself can be replaced with bioisosteres to alter the compound's properties. For example, conversion to a thioamide, ester, or a reversed amide are common strategies in medicinal chemistry to modulate metabolic stability and cell permeability.

Table 3: Amide Linkage Variations and Synthetic Approaches

| Variation | Synthetic Approach | Resulting Functional Group |

| Acyl Group Modification | Amide coupling with different carboxylic acids | Varied N-acyl piperidines |

| Amide Bond Bioisostere | Reaction with Lawesson's reagent | Thioamide |

| Reversed Amide | Coupling of cyclopropanamine with a piperidine-4-carboxylic acid derivative | Reversed Amide |

| Amine Acylation | Reaction of 4-aminopiperidine with various acylating agents | Standard Amide |

The synthesis of a series of 4-arylpiperidinyl amide derivatives highlights the feasibility of varying the acyl group attached to the piperidine nitrogen. nih.gov These syntheses typically involve standard amide bond forming conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Advanced Structural Elucidation and Conformational Analysis of N Piperidin 4 Ylcyclopropanecarboxamide

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental to the elucidation of the structure of N-piperidin-4-ylcyclopropanecarboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy would provide a detailed picture of the molecule's connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra would offer a wealth of information regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the amide proton. The piperidine protons would likely appear as a series of multiplets in the upfield region. The axial and equatorial protons on the same carbon would be chemically non-equivalent and would exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at C4, attached to the nitrogen of the amide, would be shifted downfield due to the deshielding effect of the amide group. The N-H proton of the amide would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The cyclopropyl protons would also present a complex multiplet in the high-field region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the amide group would be the most downfield signal. The carbons of the piperidine ring would appear in the aliphatic region, with the C4 carbon being shifted downfield due to its attachment to the nitrogen atom. The carbons of the cyclopropyl ring are expected at a characteristically high field.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Piperidine H2/H6 (axial) | ~1.20-1.40 | m | - |

| Piperidine H2/H6 (equatorial) | ~1.80-2.00 | m | - |

| Piperidine H3/H5 (axial) | ~1.50-1.70 | m | - |

| Piperidine H3/H5 (equatorial) | ~2.90-3.10 | m | - |

| Piperidine H4 | ~3.80-4.00 | m | - |

| Amide NH | ~7.50-8.50 | br s | - |

| Cyclopropyl CH | ~1.30-1.50 | m | - |

| Cyclopropyl CH₂ | ~0.70-0.90 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Piperidine C2/C6 | ~45-50 |

| Piperidine C3/C5 | ~30-35 |

| Piperidine C4 | ~48-53 |

| Amide C=O | ~170-175 |

| Cyclopropyl CH | ~15-20 |

| Cyclopropyl CH₂ | ~5-10 |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the elemental composition.

Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperidine ring. The loss of the cyclopropylcarbonyl group would lead to a significant fragment corresponding to the 4-aminopiperidine (B84694) cation. Another prominent fragmentation would be the alpha-cleavage of the piperidine ring, leading to the loss of an ethyl radical and the formation of a stable iminium ion.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 168 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₄H₅O]⁺ (Loss of cyclopropylcarbonyl group) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 69 | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound. The IR spectrum would be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the piperidine and cyclopropyl groups would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric C-C stretching of the cyclopropyl ring would be expected to give a characteristic Raman signal.

Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | ~3300 | Medium-Strong |

| C-H (Aliphatic) | Stretch | 2850-2960 | Strong |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H (Amide II) | Bend | 1510-1570 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

Although no crystal structure for this compound has been reported in the searched literature, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles.

It is highly probable that the piperidine ring would adopt a chair conformation, as this is the most stable conformation for six-membered saturated rings. The cyclopropanecarboxamide (B1202528) substituent at the C4 position could be either in an axial or equatorial position. Computational studies on related N-acylpiperidines suggest that the equatorial position is generally favored to minimize steric hindrance. acs.orgnih.gov

Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule, leading to the formation of chains or more complex hydrogen-bonded networks.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the piperidine ring and the rotation around the C4-N and N-C(O) bonds.

Computational Conformational Studies

In the absence of experimental structural data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of the molecule. researchgate.net Such studies on N-acylpiperidines have shown that the piperidine ring predominantly exists in a chair conformation. acs.orgnih.gov The energy barrier for ring inversion would be a key parameter to determine.

For this compound, computational studies would likely focus on the relative energies of the conformers with the cyclopropanecarboxamide group in the axial versus the equatorial position. The equatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. The orientation of the cyclopropyl group relative to the amide plane would also be a subject of investigation, with the transoid arrangement of the C4-H and the C=O bond likely being the lowest energy conformation.

Experimental Conformational Probes

A comprehensive search of scientific literature and chemical databases for experimental data on the conformational analysis of this compound did not yield specific research findings or data tables for this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the three-dimensional structure and conformational preferences of molecules. However, dedicated studies applying these methods to this compound are not publicly available at this time.

For the purpose of clarity, it is important to distinguish the requested compound from a structurally similar, yet distinct, molecule: N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide. While literature and database entries for N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide, an analog containing an additional phenyl group attached to the piperidine nitrogen, indicate the existence of some spectroscopic data, this information is not directly applicable to this compound.

Therefore, a detailed discussion supported by experimental data tables on the conformational probes of this compound cannot be provided. Further experimental investigation would be required to characterize its specific conformational isomers and their relative stabilities.

Molecular Interactions and Target Engagement of N Piperidin 4 Ylcyclopropanecarboxamide

Biochemical and Biophysical Characterization of Target Binding

The initial stages of characterizing the interaction of a compound like N-piperidin-4-ylcyclopropanecarboxamide with its biological target involve a series of quantitative biochemical and biophysical assays. These studies are fundamental to determining the compound's potency, selectivity, and mechanism of action.

Should this compound be identified as an enzyme inhibitor, kinetic studies would be crucial to elucidate its mechanism. Enzyme kinetics analyze how experimental conditions, such as substrate and inhibitor concentrations, affect the rate of the enzymatic reaction. khanacademy.org By measuring the initial reaction velocity (V₀) at various substrate concentrations, a Michaelis-Menten plot can be generated. khanacademy.org

The type of inhibition can be determined by observing the effects on the maximal velocity (Vmax) and the Michaelis constant (Km).

Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. khanacademy.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. This decreases Vmax, but Km remains the same. khanacademy.orgyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. khanacademy.orgyoutube.com

These relationships can be visualized using a Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation. khanacademy.org For example, kinetic analysis of certain piperidine (B6355638) derivatives has revealed competitive inhibition against their target enzymes. researchgate.net

Table 1: Hypothetical Enzyme Inhibition Data for this compound No specific data is available for this compound. The table below is an illustrative example of how enzyme inhibition data is typically presented.

| Inhibition Type | Effect on Km | Effect on Vmax | IC50 (µM) |

|---|---|---|---|

| Competitive | Increase | No Change | Data Not Available |

| Noncompetitive | No Change | Decrease | Data Not Available |

| Uncompetitive | Decrease | Decrease | Data Not Available |

To determine the affinity of this compound for a specific receptor, competitive binding assays are commonly employed. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. For instance, studies on other piperidine-containing compounds have used radioligands like [³H]CP-55940 for cannabinoid receptors or involved competition with known sigma receptor ligands like haloperidol. nih.govresearchgate.net

The data from these experiments are used to calculate the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. Scatchard analysis can also be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). researchgate.net For example, a study on a different piperidine derivative, 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high-affinity binding to sigma receptors in MCF-7 breast tumor cells with a Ki of 4.6 nM when competed against haloperidol. researchgate.net

Beyond affinity, understanding the kinetics and thermodynamics of binding is essential. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this information. biorxiv.orgreichertspr.com

Surface Plasmon Resonance (SPR) : This label-free technique measures the real-time interaction between a ligand in solution and a protein immobilized on a sensor surface. reichertspr.comnih.gov SPR analysis provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). nih.gov This method is invaluable for studying the dynamics of binding events. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. biorxiv.orgnicoyalife.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nicoyalife.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Table 2: Comparison of SPR and ITC for Ligand-Protein Interaction Studies

| Technique | Primary Data Obtained | Key Advantages |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff), Affinity (KD) | Real-time data, high sensitivity, requires small sample quantities. reichertspr.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS, ΔG), Affinity (Ka), Stoichiometry (n) | Direct measurement of binding thermodynamics in solution, no immobilization required. nicoyalife.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry. They involve synthesizing and testing a series of related compounds to understand how specific structural modifications influence biological activity. nih.gov For piperidine derivatives, SAR studies have been instrumental in optimizing potency and other pharmacological properties. nih.gov

In SAR studies of derivatives of this compound, systematic modifications would be made to different parts of the molecule. This includes altering substituents on the piperidine ring, the cyclopropane ring, and the amide linkage.

For example, SAR studies on other piperidine-based scaffolds have shown that:

The length of a linker between a piperidine moiety and another part of the molecule can significantly impact receptor affinity. nih.gov

Adding bulky or nonpolar groups, such as cycloalkyl rings, can be well-tolerated by target enzymes and influence potency. nih.gov

The introduction of specific groups, like a phenyl group at certain positions, can either have no impact or significantly decrease affinity, depending on the rest of the molecular structure. nih.gov

These findings highlight the importance of exploring how the size, electronics, and lipophilicity of substituents at various positions affect the interaction with the biological target.

Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. nih.govufrj.br This is a key tactic for addressing issues related to potency, selectivity, and metabolic stability. nih.gov

For derivatives of this compound, several isosteric replacements could be explored:

Amide Isosteres : The amide bond could be replaced by other groups like a retro-amide, a trifluoroethylamine, or various five-membered heterocycles to improve metabolic stability or alter hydrogen bonding capacity. researchgate.net

Ring Bioisosteres : The piperidine ring could be replaced by other six-membered heterocycles, or the cyclopropane ring could be substituted with other small cyclic or acyclic structures to probe conformational requirements for activity.

Functional Group Isosteres : For example, if a derivative contained a phenyl ring, it might be replaced by a thiophene ring to modulate electronic properties while maintaining a similar shape. nih.gov

The successful application of bioisosterism requires a careful analysis of how the replacement will alter conformational preferences, electronic distribution, and potential interactions with the target protein. ufrj.br

Computational Chemistry and Molecular Modeling Applications of this compound

Computational chemistry and molecular modeling serve as indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions that govern the biological activity of compounds like this compound. These in silico techniques allow for the prediction of binding modes, the simulation of dynamic interactions with biological targets, and the rational design of new, more potent derivatives. For the this compound scaffold, computational approaches are pivotal in understanding its engagement with various protein targets and in guiding the optimization of its structure to enhance therapeutic potential.

Molecular Docking and Ligand-Protein Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the resulting complex. nih.govresearchgate.net This technique is instrumental in elucidating the potential biological targets of this compound and its derivatives by modeling their interactions at the atomic level.

Studies on analogous piperidine structures demonstrate the utility of this approach. For example, in silico docking of piperidine derivatives into the active site of pancreatic lipase has been used to predict binding energies and key molecular interactions. mdpi.com One such study identified a derivative with a high binding energy of -7.39 kcal/mol, forming crucial hydrogen bonds with amino acid residues Phe77 and Ser152 within the enzyme's active site. mdpi.com

Similarly, molecular docking has been employed to investigate the interaction of piperidine-4-imine derivatives with the enoyl-acyl carrier protein (EACP) reductase, a key enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net These studies predict the binding interactions that contribute to the compounds' antitubercular activity. Furthermore, research on N-(2-aminoethyl)piperidine-4-carboxamide, a closely related scaffold, used molecular docking to explore its binding modes with multiple kinases, including VEGFR-2, ERK-2, and Abl-1, revealing potential interactions that could explain its multi-target inhibitory activity. nih.gov

These examples highlight how molecular docking can be applied to this compound to screen for potential protein targets, predict binding conformations, and estimate binding affinities, thereby guiding further experimental validation.

Table 1: Representative Molecular Docking Data for Piperidine Derivatives This table presents illustrative data from studies on compounds analogous to this compound to demonstrate typical outputs of molecular docking analyses.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Piperidine Derivative | Pancreatic Lipase | -7.39 | Phe77, Ser152 |

| Piperidine-4-imine Derivative | EACP Reductase | Not Specified | Active Site Residues |

| Piperidine-4-carboxamide Derivative | VEGFR-2, ERK-2, Abl-1 | Not Specified | Kinase Hinge Regions |

Molecular Dynamics Simulations of Binding Events

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of the predicted binding pose, understanding the conformational changes that may occur upon ligand binding, and calculating binding free energies with greater accuracy. nih.govnih.gov

For scaffolds related to this compound, MD simulations have been used to validate docking results and provide deeper insights into the binding mechanism. Simulations, often run for hundreds of nanoseconds (e.g., 300 ns), can evaluate the stability of the ligand within the binding pocket. nih.gov Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. Stable binding is often indicated by RMSD values that plateau and fluctuate within a narrow range, for instance, between 1.0 and 2.0 Å, suggesting the complex remains in a stable conformation throughout the simulation. nih.gov

MD simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time. nih.gov These simulations can reveal crucial conformational changes in the protein, such as the opening or closing of domains upon ligand binding, which are essential for biological function and cannot be observed through static docking alone. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key molecular features that influence potency.

For piperidine carboxamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.net These studies have been used to develop predictive models for the inhibition of targets like anaplastic lymphoma kinase (ALK). researchgate.net In one such study on piperidine carboxamide derivatives, CoMFA and CoMSIA models yielded significant statistical validation, indicating their robustness and predictive power. The models highlighted the importance of steric, electrostatic, and hydrophobic properties in determining the inhibitory activity of the compounds. researchgate.net

The predictive ability of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²pred). Robust models typically exhibit high values for these parameters, signifying a strong correlation between the structural descriptors and biological activity.

Table 2: Statistical Results from 3D-QSAR Studies on Piperidine Carboxamide Derivatives This table showcases typical statistical validation parameters obtained from CoMFA and CoMSIA models for analogous compound series.

| QSAR Model | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (External Test Set) |

| CoMFA | ALK | 0.715 | 0.993 | 0.744 |

| CoMSIA | ALK | 0.620 | 0.986 | 0.570 |

| COMSIA | MAO-B | 0.569 | 0.915 | Not Specified |

These QSAR models serve as valuable guides for designing new derivatives of the this compound scaffold with potentially improved activity.

De Novo Design Principles Guided by this compound Scaffold

De novo design involves the creation of novel molecular structures with desired properties, often starting from a core scaffold or by building molecules atom-by-atom within a target's binding site. mdpi.comarxiv.org The this compound structure represents a valuable scaffold that can be used as a starting point for the design of new therapeutic agents. nih.govresearchgate.net

The principles of scaffold-based drug design guide this process. The core scaffold, in this case, this compound, provides the essential three-dimensional framework for anchoring the molecule to its biological target. arxiv.org Computational methods can then be used to explore modifications and additions to this core. By analyzing the structure-activity relationships from QSAR models and the binding pocket topology from docking studies, chemists can rationally design new derivatives. nih.govresearchgate.net

For instance, QSAR contour maps can indicate regions around the scaffold where bulky, electron-withdrawing, or hydrogen-bonding groups might enhance activity. researchgate.net This information, combined with the visual inspection of a docked complex, allows for the design of new molecules that make more optimal interactions with the target protein. Modern approaches may even couple generative models with reinforcement learning to automatically build new molecules from a starting scaffold, optimizing for multiple properties like binding affinity, selectivity, and synthetic accessibility simultaneously. arxiv.org The chiral nature of many piperidine scaffolds is also a key consideration, as stereochemistry can significantly influence biological activity, pharmacokinetic properties, and target selectivity. researchgate.net

Preclinical Biological Evaluation of N Piperidin 4 Ylcyclopropanecarboxamide in in Vitro and Ex Vivo Systems

Cellular Target Engagement and Functional Assays

No publicly available data exists for the cellular target engagement and functional assays of N-piperidin-4-ylcyclopropanecarboxamide.

Reporter Gene Assays for Receptor Activation/Inhibition

There is no information available in the scientific literature regarding the use of reporter gene assays to evaluate the effect of this compound on receptor activation or inhibition.

Enzyme Activity Assays in Cellular Lysates

No studies have been published detailing the effects of this compound on enzyme activity in cellular lysates.

Cell-based Assays for Signaling Pathway Modulation

There is no available data from cell-based assays to indicate how this compound may modulate intracellular signaling pathways.

Ex Vivo Tissue and Organ Bath Studies for Mechanistic Characterization

Information on ex vivo tissue and organ bath studies for the mechanistic characterization of this compound is not present in the public record.

Isolated Tissue Contractility Studies

No research has been published on the effects of this compound in isolated tissue contractility studies.

Receptor Occupancy Studies in Tissue Homogenates

There are no available receptor occupancy studies for this compound in tissue homogenates.

Investigation of Off-Target Interactions in Academic Screening Panels

Detailed academic screening panel data for this compound is not publicly available. This section would typically involve the assessment of the compound's binding affinity against a wide array of receptors, ion channels, and transporters to identify potential off-target interactions that could lead to unforeseen biological effects. Without specific studies on this compound, a data-driven discussion is not possible.

No specific data from broad panel receptor screening in an academic context for this compound was identified. Such a screening would provide a comprehensive overview of the compound's selectivity and potential for cross-reactivity with other biological targets.

Information regarding the enzyme selectivity profiling of this compound is not available in the reviewed literature. This type of analysis is crucial for understanding a compound's specificity for its intended enzymatic target versus other enzymes in the proteome, thereby predicting potential mechanism-based side effects.

Metabolic Transformations and Chemical Stability in Research Contexts

Potential In Vitro Metabolic Pathways in Subcellular Fractions (e.g., Microsomes, Cytosol)

In vitro studies using liver subcellular fractions like microsomes and cytosol are standard methods for investigating drug metabolism. Microsomes contain the majority of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I oxidative metabolism. researchgate.net Cytosol contains various soluble enzymes responsible for both Phase I and Phase II reactions.

Predicted Phase I Metabolites

Phase I reactions introduce or expose functional groups. For a compound like N-piperidin-4-ylcyclopropanecarboxamide, the piperidine (B6355638) ring would be a likely site for metabolic attack. researchgate.net Common Phase I biotransformations for piperidine-containing molecules include:

Oxidation: Hydroxylation of the piperidine ring is a common metabolic pathway, potentially forming various hydroxylated isomers. researchgate.net

N-Dealkylation: If the piperidine nitrogen were substituted (which it is not in the parent compound), N-dealkylation would be a probable route. doi.orgnih.gov

Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring. researchgate.net

Predicted Phase II Conjugates

Phase II metabolism involves the conjugation of a molecule with an endogenous substance to increase its water solubility and facilitate excretion. If Phase I metabolism introduces a hydroxyl group onto the piperidine ring, this new functional group could serve as a handle for conjugation reactions, such as:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Potential Enzymatic Pathways Involved in Biotransformation

Cytochrome P450 (CYP) Mediated Metabolism

CYP enzymes, located primarily in liver microsomes, are the most common enzymes involved in the metabolism of drug molecules. nih.govnih.gov

CYP3A4 and CYP2D6: Studies on numerous drugs containing a piperidine moiety have shown that CYP3A4 is frequently the major enzyme responsible for their metabolism. nih.govnih.gov CYP2D6 can also play a significant role in the biotransformation of piperidine-type compounds. doi.orgnih.gov It would be hypothesized that these enzymes could be involved in the potential hydroxylation of the piperidine ring of this compound.

Potential Non-CYP Metabolic Enzymes

Other enzyme families could also contribute to biotransformation.

Flavin-containing monooxygenases (FMOs): These enzymes can catalyze the N-oxidation of alicyclic amines. researchgate.net

Monoamine oxidases (MAOs): MAOs can also be involved in the metabolism of aliphatic cyclic amines. researchgate.net

Amidases/Esterases: The amide bond in the cyclopropanecarboxamide (B1202528) portion of the molecule could potentially undergo hydrolysis, although amides are generally more stable than esters.

Anticipated Chemical Stability under Varying In Vitro Conditions (e.g., pH, redox)

For a compound like this compound, the amide linkage is typically the most susceptible to chemical hydrolysis under acidic or basic conditions. Stability studies would likely evaluate the compound's integrity across a range of pH values. A pH-rate profile for a similar piperidine-containing compound showed it was most stable at a neutral pH and degraded via amide hydrolysis under acidic conditions. researchgate.net The stability under oxidative or reductive conditions would also be a standard component of a comprehensive stability assessment.

Advanced Analytical Methodologies for N Piperidin 4 Ylcyclopropanecarboxamide Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the analysis of N-piperidin-4-ylcyclopropanecarboxamide in various research samples. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry, making it ideal for both identifying (qualitative) and measuring the amount (quantitative) of the compound.

For the qualitative analysis of this compound, LC-MS can provide high-resolution mass data, enabling the confirmation of its molecular weight and elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can yield structural information that confirms the identity of the molecule by breaking it down into smaller, predictable fragments.

In a quantitative context, LC-MS offers high sensitivity and selectivity, allowing for the detection of this compound at very low concentrations in complex matrices. This is crucial for pharmacokinetic studies, metabolism research, and impurity profiling. The development of a robust quantitative LC-MS method would typically involve the optimization of several parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic acid in water | Aqueous component for gradient elution |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic component for gradient elution |

| Flow Rate | 0.3 mL/min | To ensure optimal separation and ionization |

| Gradient | 5% B to 95% B over 5 minutes | To elute the analyte with good peak shape |

| Column Temperature | 40 °C | For reproducible retention times |

| Injection Volume | 2 µL | To introduce a precise amount of sample |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions [M+H]⁺ |

| Capillary Voltage | 3.5 kV | To facilitate the electrospray process |

| Source Temperature | 150 °C | To aid in desolvation |

| Desolvation Gas Flow | 800 L/hr | To remove solvent from the analyte ions |

| Cone Gas Flow | 50 L/hr | To focus the ions into the mass analyzer |

| MS Scan Range | m/z 50-500 | To detect the parent ion and potential fragments |

Capillary Electrophoresis and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For purity determination, a validated HPLC method can separate the target compound from starting materials, by-products, and degradation products. The peak area of this compound relative to the total peak area of all components provides a measure of its purity. Reaction monitoring by HPLC involves taking aliquots from a reaction mixture at different time points and analyzing them to observe the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral molecules. CE is characterized by its high separation efficiency, short analysis times, and low consumption of sample and reagents.

Table 2: Illustrative HPLC and CE Conditions for Purity Analysis

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | ||

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | |

| Mobile Phase | Isocratic mixture of acetonitrile and water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm | |

| Temperature | 25 °C | |

| Capillary Electrophoresis (MEKC) | ||

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) | |

| Background Electrolyte | 25 mM Sodium borate buffer (pH 9.2) with 50 mM Sodium dodecyl sulfate (SDS) | |

| Voltage | 20 kV | |

| Detection | UV at 210 nm |

Application of Isotope Labeling in Mechanistic Studies of this compound

Isotope labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. In the context of this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) could be incorporated into the molecule at specific positions. The labeled compound would then be used in studies to elucidate reaction mechanisms or to understand its metabolic fate.

For example, if studying the metabolism of this compound, a ¹³C-labeled version could be administered in an in vitro or in vivo system. The metabolites formed would also contain the ¹³C label, and their structures could be identified using LC-MS by tracking the characteristic mass shift. This allows for the unambiguous identification of drug-related material in a complex biological matrix.

In mechanistic studies of its synthesis or degradation, replacing a specific hydrogen atom with deuterium could reveal information about bond-breaking steps. The presence or absence of the deuterium label in the products or intermediates can provide strong evidence for a proposed reaction pathway. The analysis of isotopically labeled compounds and their products is typically carried out using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Future Directions and Academic Research Outlook for N Piperidin 4 Ylcyclopropanecarboxamide

Potential as a Pharmacological Research Tool or Probe Compound

N-piperidin-4-ylcyclopropanecarboxamide and its derivatives hold promise as pharmacological research tools for elucidating the functions of various biological targets. Chemical probes are essential for validating the roles of proteins in cellular and disease processes, and compounds with the piperidine (B6355638) scaffold are frequently employed for this purpose. nih.gov

The utility of a compound as a research probe is contingent on its potency, selectivity, and well-characterized mechanism of action. For instance, derivatives of piperidine have been developed as potent and selective inverse agonists for serotonin (B10506) receptors, enabling the investigation of these receptors in neuropsychiatric disorders. nih.gov Similarly, the this compound core could be elaborated to generate probes for novel biological targets. The systematic pharmacological profiling of such compounds is crucial for establishing their utility as research tools, involving a comprehensive assessment of their effects across a range of in vitro and in vivo assays to determine their selectivity and potential off-target effects. nih.gov

Opportunities for Scaffold Refinement and Optimization in Academic Discovery Programs

The this compound scaffold is a versatile template for chemical library synthesis and optimization in academic drug discovery programs. The piperidine ring is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily functionalized. mdpi.com Academic research has extensively explored the synthesis of highly substituted piperidine analogs to probe structure-activity relationships (SAR) for various biological targets. ajchem-a.com

A notable example of scaffold refinement involving similar structures is the development of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as melatonin (B1676174) receptor ligands. nih.gov In this research, modifications to the aryl group and the piperidine nitrogen were systematically explored to modulate activity at MT1 and MT2 receptors. This work provides a clear precedent for how the this compound scaffold could be similarly optimized.

Table 1: Potential Modifications for Scaffold Refinement

| Scaffold Position | Potential Modifications | Rationale |

| Piperidine Nitrogen | Alkylation, Arylation, Acylation | Modulate potency, selectivity, and pharmacokinetic properties. |

| Cyclopropane Ring | Substitution | Introduce conformational constraints and explore new binding interactions. |

| Carboxamide Linker | Replacement with other functional groups | Investigate the importance of the amide bond for target engagement. |

| Piperidine Ring (other positions) | Introduction of substituents | Enhance binding affinity and selectivity. |

Academic programs could leverage established synthetic methodologies for piperidine derivatives, such as reductive amination and transition metal-catalyzed cross-coupling reactions, to generate a diverse library of this compound analogs for biological screening. nih.govresearchgate.net

Contributions to Understanding Biological Pathways through this compound Research

Research focused on this compound and its derivatives has the potential to contribute significantly to our understanding of various biological pathways. The piperidine moiety is a common feature in molecules targeting the central nervous system (CNS), and research on such compounds can illuminate the pathophysiology of neurological and psychiatric disorders. For example, studies on piperidine-based compounds have been instrumental in understanding the roles of dopamine (B1211576) and serotonin receptors in conditions like schizophrenia and depression. tandfonline.com

Furthermore, piperidine-carboxamide derivatives have been investigated as modulators of cell cycle pathways in cancer. researchgate.net Research in this area has shown that such compounds can induce cell cycle arrest and apoptosis in cancer cell lines, providing insights into the molecular mechanisms of cancer cell proliferation. researchgate.net The investigation of this compound analogs in relevant cancer models could, therefore, uncover novel aspects of cell cycle regulation and identify new therapeutic strategies.

The development of N-arylpiperdin-3-yl-cyclopropane carboxamides as melatonin receptor agonists demonstrates how research on this class of compounds can contribute to understanding the role of the melatonergic system in circadian rhythm regulation and its therapeutic potential for sleep disorders. nih.gov

Emerging Methodologies Applicable to this compound Research

Advances in chemical synthesis and biological screening methodologies will be pivotal in exploring the full potential of the this compound scaffold.

Emerging Synthetic Methodologies:

Flow Chemistry: This technology enables the rapid, safe, and scalable synthesis of chemical libraries, which would be advantageous for producing a diverse set of this compound analogs for high-throughput screening. nih.gov

Photoredox Catalysis: This approach offers novel and mild conditions for the functionalization of piperidine rings, allowing for the introduction of chemical diversity that may not be accessible through traditional methods.

Late-Stage Functionalization: Techniques that allow for the modification of complex molecules in the final steps of a synthesis are particularly valuable for rapidly generating analogs for SAR studies.

Emerging Biological Methodologies:

High-Content Screening (HCS): Image-based HCS assays can provide detailed information on the phenotypic effects of this compound derivatives on cells, enabling the identification of compounds with specific effects on cellular morphology, protein localization, and other parameters. nih.gov

Chemoproteomics: This methodology can be used to identify the protein targets of bioactive this compound analogs, thereby elucidating their mechanism of action.

Cryo-Electron Microscopy (Cryo-EM): For analogs that show potent activity against a specific protein target, cryo-EM can be used to determine the high-resolution structure of the compound bound to its target, providing critical insights for further structure-based drug design.

By embracing these emerging methodologies, researchers can accelerate the exploration of the chemical space around this compound and unlock its potential for discovering novel pharmacological tools and therapeutic leads.

Q & A

Q. What are the established synthetic routes for N-piperidin-4-ylcyclopropanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a piperidin-4-amine moiety. A common method uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere. For example, analogous protocols for piperidine carboxamides achieved yields of 60–80% after purification via column chromatography . Optimization of reaction time (12–24 hours) and temperature (0–25°C) is critical to minimize side reactions, such as racemization or over-activation of the carboxylic acid.

Q. What analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and cyclopropane protons as distinct doublets (δ 1.0–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides unambiguous confirmation of stereochemistry, as demonstrated in structurally similar piperidine carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-piperidin-4-ylcyclopropanecoxamide derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition potency) often arise from variations in:

- Assay conditions: Buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or target binding .

- Purity: Impurities >2% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and mass spectrometry .

- Structural analogs: Subtle modifications (e.g., halogenation at the phenyl ring) drastically affect activity. Compare data using a standardized scaffold .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are widely used. Key steps include:

- Target preparation: Optimize protein structures (PDB ID) by removing water molecules and adding hydrogens.

- Ligand parameterization: Assign partial charges and torsional parameters using GAFF or CHARMM force fields.

- Validation: Cross-check predictions with experimental IC values for related compounds (e.g., piperidine-based kinase inhibitors) .

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s physicochemical properties?

The cyclopropane ring’s strain and rigidity enhance metabolic stability but reduce solubility. Cis vs. trans configurations impact:

- LogP: Cis derivatives exhibit higher lipophilicity (LogP +0.3–0.5) due to reduced polarity.

- Solubility: Trans isomers show 20–30% higher aqueous solubility in PBS (pH 7.4) .

- Bioavailability: Cis configurations improve membrane permeability in Caco-2 assays .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of this compound during long-term storage?

- Storage conditions: Use amber vials under inert gas (argon) at −20°C to prevent oxidation.

- Stabilizers: Add 1–2% (w/v) ascorbic acid or butylated hydroxytoluene (BHT) to ethanol stock solutions .

- Periodic analysis: Monitor stability via LC-MS every 3–6 months to detect degradation products (e.g., hydrolyzed amide bonds) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound class?

Focus on systematic modifications:

Validate hypotheses using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (e.g., polar surface area, H-bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.